N-异丙基-4-氨基苄胺

描述

N-Isopropyl-4-aminobenzylamine (CAS# 324560-63-6) is a useful research chemical . It is a compound that has appeared in chemical literature often playing an intermediary role in applications of experimental synthesis and novel organic transformations . It is most well known for having previously come to the attention of the DEA due to being used by illicit methamphetamine manufacturers as a diluent of or substitute for methamphetamine .

Molecular Structure Analysis

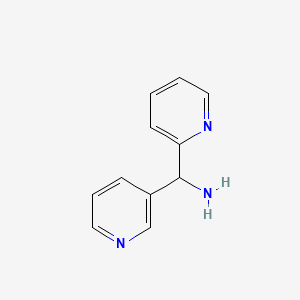

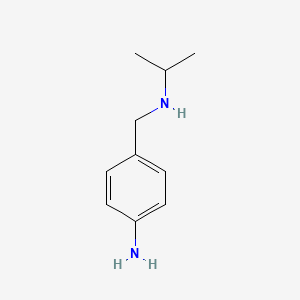

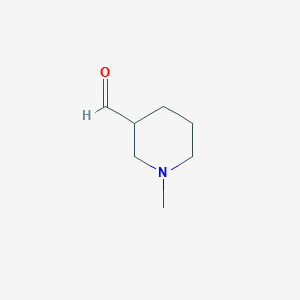

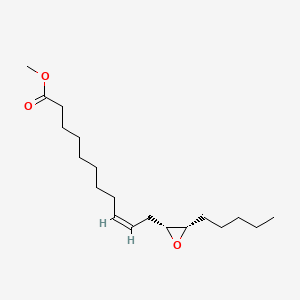

The molecular formula of N-Isopropyl-4-aminobenzylamine is C10H16N2 . Its InChI is InChI=1S/C10H16N2/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3 . The structure of this compound can be analyzed using techniques like NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis

N-Isopropyl-4-aminobenzylamine has a molecular weight of 164.25 . It has a boiling point of 271 ℃ at 760 mmHg and a density of 0.985 g/cm3 . Its LogP is 2.73890 .科学研究应用

1. 手性氨基醇的酶促合成

Rios-Solis等人的研究(2015)展示了N-异丙基-4-氨基苄胺在手性氨基醇的酶促合成中的应用。这涉及用于工业有机合成的多步骤酶促转化,利用大肠杆菌转酮醇酶和紫细菌转氨酶。这一过程对于优化制药行业的合成方法至关重要(Rios-Solis等人,2015).

2. 苯乙烯端基甲基丙烯酸酯大分子单体的合成

曾等人(2001)探索了N-异丙基-4-氨基苄胺在具有末端苯乙烯部分的大分子单体的合成中的应用。这涉及引发甲基丙烯酸酯的聚合,从而得到分子量可控、多分散性低的高分子。这项研究极大地促进了聚合物化学和材料科学领域的发展(曾、沈和朱,2001).

3. 非天然氨基酸的不对称合成

朴等人(2013)表明N-异丙基-4-氨基苄胺可以用作ω-转氨酶催化的非天然氨基酸不对称合成中的理想氨基供体。这一过程对于开发新型药物化合物至关重要,并且对药物设计和合成具有重要意义(朴、东和申,2013).

4. 生物转化反应产率的提高

哈利姆等人(2014)研究了N-异丙基-4-氨基苄胺在提高生物转化反应产率中的应用。这涉及使用替代氨基供体来改变不利的反应平衡或克服底物/产物抑制,这对于生物技术应用和酶工程至关重要(哈利姆、Rios-Solis、Micheletti、Ward和Lye,2014).

安全和危害

作用机制

Target of Action

It has been studied for its toxicity-related targets in sn4741, sh-sy5y, or pc12 cell lines that model neurons .

Mode of Action

It is known that it can produce toxicity via increasing nitric oxide in vitro . This suggests that it may interact with its targets to modulate nitric oxide levels, leading to changes in cellular function.

Result of Action

It has been associated with increased nitric oxide production in vitro , which could potentially lead to various cellular effects, depending on the specific context and cell type.

属性

IUPAC Name |

4-[(propan-2-ylamino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKOYUSYMNIQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573352 | |

| Record name | 4-{[(Propan-2-yl)amino]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-4-aminobenzylamine | |

CAS RN |

324560-63-6 | |

| Record name | 4-{[(Propan-2-yl)amino]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)

![2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate](/img/structure/B1610746.png)

![7-Chlorothieno[2,3-b]pyrazine](/img/structure/B1610758.png)